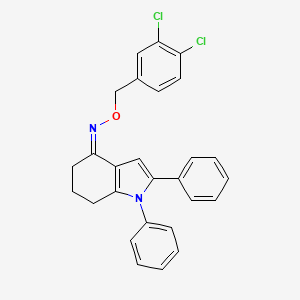

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime

Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a tetrahydroindolone core substituted with two phenyl groups at positions 1 and 2, and an O-(3,4-dichlorobenzyl)oxime moiety at position 2. This compound shares structural similarities with ligands targeting nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), though its specific biological activity remains underexplored in the provided evidence . Its synthesis typically involves multicomponent reactions, such as ball-milling techniques with sulfamic acid catalysis, as demonstrated for analogous 4-oxo-tetrahydroindole derivatives .

Properties

IUPAC Name |

(Z)-N-[(3,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-23-15-14-19(16-24(23)29)18-32-30-25-12-7-13-26-22(25)17-27(20-8-3-1-4-9-20)31(26)21-10-5-2-6-11-21/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHALSBDBMJGAQ-JVCXMKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=C(C=C5)Cl)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=C(C=C5)Cl)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. These reactions often require specific conditions such as controlled temperatures and the presence of nucleophilic reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties

Medicine: The compound's biological activities suggest potential therapeutic applications. Studies are being conducted to evaluate its efficacy in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Analogues with Modified Benzyl Substituents

- 2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

- Key Difference : Substitution of the 3,4-dichlorobenzyl group with a 4-chlorobenzyl group.

- Impact : The absence of a 3-chloro substituent reduces steric hindrance and may alter receptor binding affinity or metabolic stability. This analog (CAS: 400089-15-8) is commercially available but lacks published biological data .

- 1-(2-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime Key Difference: The phenyl group at position 1 is substituted with 2-chlorophenyl instead of unsubstituted phenyl.

Functional Analogues with Heterocyclic Cores

- CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

- Key Difference : Replacement of the tetrahydroindolone core with an imidazo[2,1-b]thiazole ring.

- Impact : CITCO is a well-characterized CAR agonist, demonstrating high selectivity due to its heterocyclic core. The tetrahydroindolone structure in the target compound may confer divergent receptor specificity (e.g., PXR or PPAR modulation) .

- Synthetic Comparison : CITCO is synthesized via condensation reactions, whereas the target compound employs multicomponent ball-milling methods, suggesting differences in scalability and purity .

Oxime Derivatives with Varied Pharmacophores

- Fluxofenim (1-(4-Chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime) Key Difference: A trifluoroethanone oxime with a dioxolane substituent. Impact: Fluxofenim is used as a herbicide safener, highlighting how oxime derivatives with distinct substituents diverge in application (agricultural vs.

Comparative Data Table

Research Findings and Implications

- Receptor Selectivity : The 3,4-dichlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with single chloro substituents, though this requires experimental validation .

- Synthetic Advantages: Ball-milling techniques (used for the target compound) offer greener synthesis with higher atom economy compared to traditional methods for CITCO .

- Unanswered Questions: No direct evidence exists for the target compound’s interaction with CAR or PXR.

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime is a complex organic compound belonging to the indole derivatives class. The unique structural features of this compound, including its dual phenyl substitution and oxime functional group, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on available research and data.

- Molecular Formula : C20H17Cl2N2O

- Molecular Weight : Approximately 360.27 g/mol

- CAS Number : 338979-01-4

Synthesis Methods

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime typically involves multicomponent reactions. Common methods include:

- Condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines.

- Three-component reactions involving cyclic enaminoketones, arylglyoxals, and methylene active compounds.

These synthetic routes require specific conditions such as controlled temperatures and the presence of nucleophilic reagents to optimize yield and purity.

Biological Activity

The biological activity of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of tetrahydroindole compounds have shown significant antitumor properties. For example:

- Psammopemmin A , synthesized from related indole derivatives, has demonstrated potent antitumor effects in various cancer models .

Enzyme Inhibition

Compounds related to 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one have been studied for their ability to inhibit specific enzymes:

- Guanylate Cyclase Inhibitors : Tricyclic indole derivatives synthesized from similar precursors have been identified as effective inhibitors of guanylate cyclase .

Neuropharmacological Effects

Tetrahydroindoles are known for their neuropharmacological activities:

- Potential antidepressant and anxiolytic properties have been suggested based on structural analogs .

The exact mechanism by which 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,4-dichlorobenzyl)oxime exerts its biological effects is still under investigation. However:

- The compound may interact with specific receptors or enzymes involved in various signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Hydroxyindole | Indole core with hydroxyl group | Antimicrobial activity |

| 3-Methylindole | Methyl group on indole | Neuroprotective effects |

| 5-Methoxyindole | Methoxy group on indole | Anticancer properties |

The dual phenyl substitution at the 1 and 2 positions enhances binding affinity and specificity for certain biological targets compared to other indole derivatives .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms indole ring proton environments (e.g., δ 1.10 ppm for methyl groups) and oxime formation (δ 7.05–7.41 ppm for aromatic protons) .

- HRMS : Validates molecular weight (e.g., [M+1] = 316.1702 for a tetrahydroindole analog) .

- HPLC : Purity >95% is achievable via recrystallization in ethanol/acetone .

How can contradictory data on the compound’s biological targets (e.g., CAR vs. PXR receptors) be resolved?

Advanced Research Question

Discrepancies arise from assay conditions:

- Ligand-Specific Activation : CITCO (a structural analog) selectively activates CAR receptors at 0.5–1 μM, while higher concentrations (>10 μM) non-specifically bind PXR .

- Cell Line Variability : HepG2 (liver-derived) cells show CAR dominance, whereas intestinal models (Caco-2) exhibit PXR cross-reactivity .

Mitigation Strategy :

What methodologies are recommended for studying the compound’s metabolic stability and toxicity?

Advanced Research Question

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the indole ring .

- Ames Test : Assess mutagenicity via Salmonella strains TA98/TA100; chlorinated analogs may require glutathione conjugation to mitigate reactive intermediates .

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) in rodent models; logP ~3.5 suggests moderate blood-brain barrier penetration .

How does the compound’s reactivity with electrophiles or nucleophiles impact derivatization strategies?

Advanced Research Question

The indole core undergoes electrophilic substitution at C-3 (activated by N-1), while the oxime group participates in:

- Condensation : Forms hydrazones with carbonyl compounds (e.g., aldehydes).

- Reduction : LiAlH4 converts oxime to amine, enabling peptide coupling .

Challenge : Dichlorobenzyl groups may sterically hinder reactions; use microwave-assisted synthesis to enhance accessibility .

What computational tools are effective for predicting SAR and optimizing bioactivity?

Advanced Research Question

- QSAR Models : Correlate Cl substituent positions with CAR activation (R² = 0.89 in ligand-based models) .

- Docking Simulations : AutoDock Vina identifies hydrophobic interactions between dichlorobenzyl groups and CAR’s Leu306/His327 residues .

- ADMET Prediction : SwissADME estimates high gastrointestinal absorption (95%) but potential hepatotoxicity (PAINS alerts for oximes) .

How do solvent and additive choices affect crystallization and polymorph formation?

Basic Research Question

- Solvent Polarity : Ethanol yields needle-like crystals (melting point 243–245°C), while acetone produces rhombic forms .

- Additives : 1% acetic acid in recrystallization reduces oxime tautomerization (keto-enol equilibrium) .

What are the limitations of current biological activity studies, and how can they be addressed?

Advanced Research Question

- Off-Target Effects : CAR activation may indirectly regulate CYP3A4, confounding results. Use CRISPR-edited cell lines to knockout secondary targets .

- Species Specificity : Mouse CAR exhibits 60% homology to human; validate findings in humanized models .

How can synthetic byproducts be identified and minimized during scale-up?

Basic Research Question

- LC-MS Monitoring : Detect intermediates (e.g., uncyclized hydrazones) during indolization .

- Byproduct Profile :

- Over-oxidation : Chromium-based reagents produce ketone impurities; switch to milder oxidants (e.g., MnO2) .

- Dimerization : Ball milling reduces solvent-free aggregation vs. traditional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.